molecular formula C13H17N3OS B7463987 3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione

Cat. No. B7463987
M. Wt: 263.36 g/mol
InChI Key: LWLILDKMNPCZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MBX-8025 and has been studied for its effects on various physiological and biochemical processes. In

Mechanism of Action

The exact mechanism of action of MBX-8025 is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor (PPAR) alpha. This receptor plays a key role in regulating lipid metabolism and inflammation in the body. Activation of PPAR alpha by MBX-8025 leads to increased fatty acid oxidation and decreased inflammation, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and lipid-lowering effects, MBX-8025 has also been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for this disease. MBX-8025 has also been shown to reduce liver steatosis and fibrosis in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using MBX-8025 in lab experiments is its specificity for PPAR alpha. This allows researchers to study the effects of PPAR alpha activation without the potential confounding effects of activating other PPAR receptors. However, one limitation of using MBX-8025 is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.

Future Directions

There are many potential future directions for research on MBX-8025. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and dyslipidemia. Further research is needed to determine the optimal dosing and administration of MBX-8025 for these conditions. Another area of interest is the potential use of MBX-8025 in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Additional research is needed to better understand the mechanism of action of MBX-8025 and its effects on inflammation in the body. Finally, future research could explore the potential use of MBX-8025 in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of MBX-8025 involves the reaction of 2-amino-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoic acid. This compound is then reacted with piperazine to form 4-methylpiperazine-1-carboxylic acid, which is further reacted with 2-mercaptobenzoxazole to produce MBX-8025.

Scientific Research Applications

MBX-8025 has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as atherosclerosis and diabetes. MBX-8025 has also been studied for its effects on lipid metabolism and has shown promise as a potential treatment for dyslipidemia.

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-14-6-8-15(9-7-14)10-16-11-4-2-3-5-12(11)17-13(16)18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLILDKMNPCZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3OC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.